6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid
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Overview
Description
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is a chemical compound that features a pyridine ring substituted with a hydrazine derivative and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid typically involves the following steps:
Protection of Hydrazine: The hydrazine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Pyridine Derivative: The protected hydrazine is then reacted with a pyridine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid involves the interaction of its functional groups with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers, while the pyridine ring can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
6-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(12)8-5-4-7(6-13-8)9(15)16/h4-6H,12H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLOZBRNQJUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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